![molecular formula C19H19N5O4S B2563873 N-(4-amino-2-((2-((furan-2-ylmethyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-methylbenzamide CAS No. 872597-55-2](/img/structure/B2563873.png)
N-(4-amino-2-((2-((furan-2-ylmethyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-methylbenzamide
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Description
N-(4-amino-2-((2-((furan-2-ylmethyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-methylbenzamide is a useful research compound. Its molecular formula is C19H19N5O4S and its molecular weight is 413.45. The purity is usually 95%.
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Scientific Research Applications
Anticancer Activity
The 2-aminothiazole scaffold, present in this compound, has been extensively studied for its anticancer potential. Researchers have found that derivatives of 2-aminothiazoles exhibit cytotoxic effects against cancer cells. These compounds interfere with cell division, induce apoptosis, and inhibit tumor growth. Further investigations into the specific mechanisms of action and potential targets are ongoing .
Antioxidant Properties
The presence of thiazole and furan rings in the compound suggests potential antioxidant activity. Antioxidants play a crucial role in neutralizing free radicals, reducing oxidative stress, and protecting cells from damage. Researchers have explored the antioxidant capacity of similar derivatives, and this compound may contribute to cellular health by scavenging reactive oxygen species .
Antimicrobial Effects
Thiazole-containing compounds often exhibit antimicrobial properties. The 2-aminothiazole derivatives have been investigated for their ability to inhibit bacterial and fungal growth. This compound could potentially serve as an antimicrobial agent, contributing to the fight against infections and drug-resistant pathogens .
Anti-Inflammatory Potential
Inflammation is a key factor in various diseases. Compounds with anti-inflammatory properties are valuable for managing conditions such as arthritis, inflammatory bowel disease, and cardiovascular disorders. The 2-aminothiazole-based derivatives may modulate inflammatory pathways, making them interesting candidates for further exploration .
Rational Design Strategies
Medicinal chemists have developed synthetic strategies to access novel 2-aminothiazole derivatives. These include N-substituted, 3-substituted, 4-substituted, multi-substituted, and aryl/alkyl-substituted compounds. By modifying the substituents, researchers can fine-tune the compound’s properties and enhance its therapeutic effects .
Future Prospects
Given the wide range of biological activities associated with 2-aminothiazoles, continued research is essential. Scientists should explore rationalistic designs of synthetic pathways for 2-aminothiazole-based medical compounds. This compound, with its unique structure, holds promise for innovative drug development .
properties
IUPAC Name |
N-[4-amino-2-[2-(furan-2-ylmethylamino)-2-oxoethyl]sulfanyl-6-oxo-1H-pyrimidin-5-yl]-4-methylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5O4S/c1-11-4-6-12(7-5-11)17(26)22-15-16(20)23-19(24-18(15)27)29-10-14(25)21-9-13-3-2-8-28-13/h2-8H,9-10H2,1H3,(H,21,25)(H,22,26)(H3,20,23,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZZONUSYWYCBPT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=C(N=C(NC2=O)SCC(=O)NCC3=CC=CO3)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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